molecular formula C25H29N5O2 B2520109 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide CAS No. 1396843-58-5

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide

Cat. No. B2520109
CAS RN: 1396843-58-5
M. Wt: 431.54
InChI Key: LQYQBJAOCNBBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide, also known as BPP-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP-4 is a small molecule that belongs to the class of pyrimidine derivatives and has a molecular weight of 456.60 g/mol. This compound has shown promising results in various studies, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the synthesis and evaluation of new hybrid compounds derived from propanamides and butanamides, showing promising anticonvulsant activities. These compounds, including variations of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide, have been identified for their broad spectrum of activity across preclinical seizure models. They exhibit a high protective index, indicating a better safety profile than clinically relevant antiepileptic drugs (AEDs) like ethosuximide, lacosamide, or valproic acid (Kamiński et al., 2015).

Anticancer and Anti-5-Lipoxygenase Activity

Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds displayed potential as anticancer and anti-5-lipoxygenase agents, highlighting a new area of application for pyrimidine derivatives in therapeutic interventions against cancer and inflammation (Rahmouni et al., 2016).

Herbicidal Activity

The synthesis and herbicidal activity of compounds containing pyrimidine and 1,3,4-thiadiazole rings, akin to the core structure of this compound, have been investigated. Some of these compounds displayed moderate to good selective herbicidal activity, suggesting their utility in agricultural applications to control specific weed species without affecting crop plants (Liu & Shi, 2014).

Antifungal Effects

Studies on derivatives containing the pyrimidin-2-amine moiety have shown significant antifungal effects against important types of fungi, including Aspergillus terreus and Aspergillus niger. These findings suggest the potential use of such compounds in developing new antifungal agents for agricultural or medicinal applications (Jafar et al., 2017).

Phosphodiesterase Inhibition for Cognitive Impairment

Research into 3-aminopyrazolo[3,4-d]pyrimidinones, which share structural similarities with this compound, has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have shown promise for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases, demonstrating the compound's potential in CNS therapeutic applications (Li et al., 2016).

properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-32-22-10-7-20(8-11-22)9-12-25(31)28-23-17-24(27-19-26-23)30-15-13-29(14-16-30)18-21-5-3-2-4-6-21/h2-8,10-11,17,19H,9,12-16,18H2,1H3,(H,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQBJAOCNBBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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